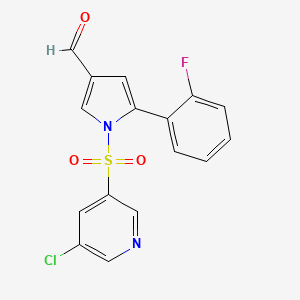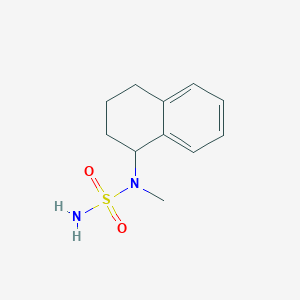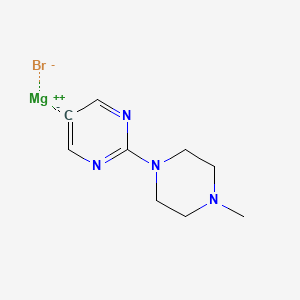
(2-(4-MethylpiperaZin-1-yl)pyrimidin-5-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound used in various chemical reactions and research applications. This compound features a magnesium atom bonded to a pyrimidine ring substituted with a 4-methylpiperazine group. The presence of magnesium bromide in THF makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide typically involves the reaction of 2-(4-Methylpiperazin-1-yl)pyrimidine with a Grignard reagent, such as methylmagnesium bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-(4-Methylpiperazin-1-yl)pyrimidine+CH3MgBr→(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to maintain the quality of the product.
化学反应分析
Types of Reactions
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The magnesium bromide moiety acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. THF is commonly used as a solvent due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a substituted pyrimidine derivative.
科学研究应用
Chemistry
In chemistry, (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. It is also used in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. Its ability to form stable bonds with various functional groups makes it valuable in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for large-scale synthesis.
作用机制
The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide involves the formation of a reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor in Alzheimer’s disease research.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Used in boronic acid chemistry and as a building block for various organic compounds.
Uniqueness
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide is unique due to its magnesium-carbon bond, which provides high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.
属性
IUPAC Name |
magnesium;2-(4-methylpiperazin-1-yl)-5H-pyrimidin-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N4.BrH.Mg/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9;;/h3-4H,5-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNQVNYODPBMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrMgN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
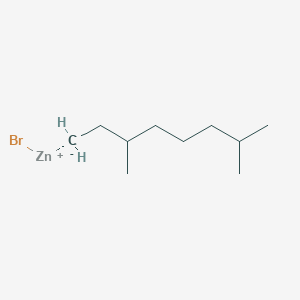
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
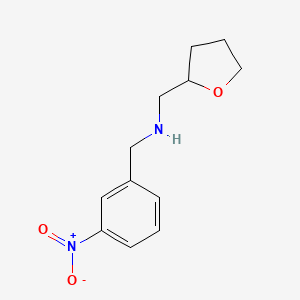
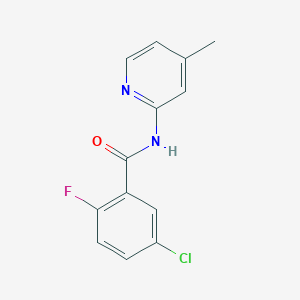
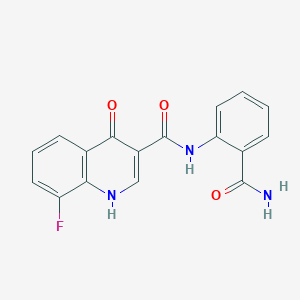
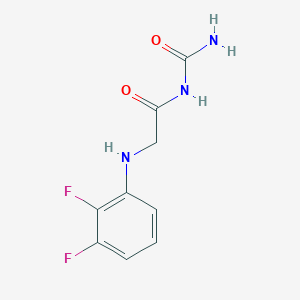

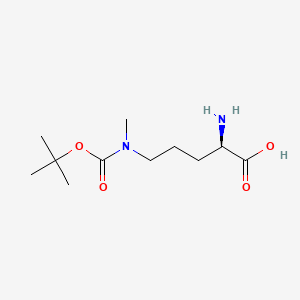
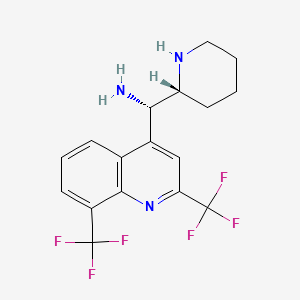
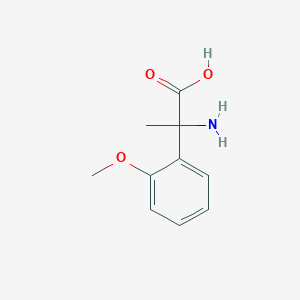
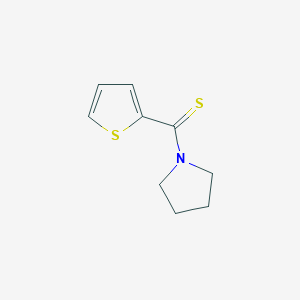
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
